Fenthion Sulfoxide-d6
CAS No.:
Cat. No.: VC0209782
Molecular Formula: C₁₀H₉D₆O₄PS₂
Molecular Weight: 300.36
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₀H₉D₆O₄PS₂ |
---|---|
Molecular Weight | 300.36 |
Introduction
Chemical Identity and Structure
Fenthion Sulfoxide-d6 (also known as Mesulfenfos-d6) is characterized by its unique deuterium labeling pattern, which enhances its stability and utility in scientific research, particularly in analytical chemistry and pharmacokinetics.
Basic Information
Parameter | Value |
---|---|
CAS Number | 2733270-79-4 |
IUPAC Name | (3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ⁵-phosphane |
Molecular Formula | C₁₀²H₆H₉O₄PS₂ |
Molecular Weight | 300.36 g/mol |
Physical State | Clear colorless oil |
The compound features deuterium labeling on both methoxy groups (O,O-dimethyl-D6), which results in the six deuterium atoms replacing hydrogen atoms in these positions .
Chemical Structure and Identifiers
The chemical structure of Fenthion Sulfoxide-d6 is characterized by the following structural identifiers:
Identifier | Value |
---|---|
SMILES Notation | [2H]C([2H])([2H])OP(=S)(Oc1ccc(c(C)c1)S(=O)C)OC([2H])([2H])[2H] |
InChI | InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |
Accurate Mass | 300.0526 |
The structure contains a phosphorothioate group, a methylsulfinyl group, and a phenoxy moiety with deuterated methoxy groups .
Physical and Chemical Properties
Physical Properties
Fenthion Sulfoxide-d6 exists as a clear, colorless oil at room temperature . Its physical properties are essential for understanding its behavior in various environments and applications.
Property | Value |
---|---|
Physical State | Clear colorless oil |
Solubility | Soluble in chloroform, dichloromethane, DMSO |
Storage Conditions | 2-8°C, protected from air and light |
Stability | Requires refrigeration or freezing for long-term storage |
Chemical Properties and Reactivity
The chemical properties of Fenthion Sulfoxide-d6 are similar to those of non-deuterated fenthion sulfoxide but with increased stability due to the deuterium labeling. The compound can undergo various chemical reactions typical of organophosphate compounds, including:
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Oxidation: Can be further oxidized to fenthion sulfone-d6
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Reduction: Can be reduced back to fenthion-d6 under appropriate conditions
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Hydrolysis: Susceptible to hydrolysis at the phosphorothioate bond
The deuterium labeling provides a mass shift that is crucial for mass spectrometric identification and quantification in complex matrices.
Synthesis and Production
Synthetic Routes
The synthesis of Fenthion Sulfoxide-d6 involves the incorporation of deuterium into the fenthion molecule, followed by selective oxidation to the sulfoxide form. This process typically employs deuterated reagents and solvents to replace hydrogen atoms with deuterium.
The general synthesis pathway can be outlined as follows:
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Deuteration of the methoxy groups of fenthion using deuterated reagents
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Selective oxidation of the thioether group to the sulfoxide
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Purification through chromatographic techniques
The reaction conditions are carefully controlled, often requiring specific temperatures and pressures to facilitate effective deuteration without affecting other functional groups.
Production Standards
Quality Parameter | Specification |
---|---|
Isotopic Purity | Minimum 98% deuterium incorporation |
Chemical Purity | ≥95% |
Production Standard | ISO/IEC 17025 compliance |
Applications in Research and Analysis
Reference Standard in Analytical Chemistry
Fenthion Sulfoxide-d6 serves as an essential reference standard in analytical chemistry, particularly for the quantification of fenthion and its metabolites in environmental and biological samples . As an internal standard, it compensates for matrix effects and variations in sample preparation and instrument response.
The compound is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the analyte of interest while being distinguishable by mass spectrometry .
Metabolic Pathway Tracing
One of the primary applications of Fenthion Sulfoxide-d6 is in metabolic studies to track the biotransformation of fenthion in biological systems . The deuterium labeling allows researchers to distinguish between native compounds and those derived from labeled precursors.
Research has shown that fenthion undergoes metabolism in multiple species through various pathways:
Metabolic Pathway | Description |
---|---|
Oxidation | Conversion of fenthion to fenthion sulfoxide by cytochrome P450 enzymes |
Further Oxidation | Transformation of fenthion sulfoxide to fenthion sulfone |
Reduction | Reduction of fenthion sulfoxide back to fenthion by aldehyde oxidase |
Studies using deuterated standards have demonstrated that fenthion and fenthion sulfoxide are interconvertible in fish and rats through the activities of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase .
Environmental Fate Studies
Fenthion Sulfoxide-d6 plays a crucial role in environmental fate studies of the parent pesticide. These studies have revealed that fenthion sulfoxide is a principal metabolite formed rapidly under environmental conditions, amounting to 33% of recovered radioactivity after the first day in some studies .
Photolysis studies have shown that when fenthion is exposed to light, fenthion sulfoxide forms as a major degradation product through photo-oxidation processes . This understanding of degradation pathways is essential for assessing the environmental impact of fenthion application.
Analytical Methods
Sample Preparation Techniques
The extraction and purification of fenthion and its metabolites, including fenthion sulfoxide, from complex matrices typically employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology .
The optimized QuEChERS procedure for fenthion metabolite analysis typically includes:
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Extraction with acetonitrile
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Salting out with magnesium sulfate and sodium chloride
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Dispersive solid-phase extraction (d-SPE) cleanup
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Analysis by LC-MS/MS
These methods have been validated for various matrices, including brown rice, chili pepper, orange, potato, and soybean .
Chromatographic and Mass Spectrometric Analysis
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the preferred technique for the simultaneous analysis of fenthion and its metabolites, including fenthion sulfoxide .
Typical analytical conditions include:
Parameter | Condition |
---|---|
Mobile Phase | Water and methanol containing 0.1% formic acid |
Ionization Mode | Positive electrospray ionization (ESI+) |
Detection Mode | Multiple reaction monitoring (MRM) |
Retention Time | 2.86 minutes for fenthion sulfoxide |
MRM Transitions | 295.0/280.0 (25 V) and 295.0/232.0 (29 V) |
The method has demonstrated good accuracy and precision, with recoveries between 70% and 120% and relative standard deviations ≤15% at various fortification levels .
Supplier Information | Details |
---|---|
Product Codes | TRC-F278012, DRE-C13586510 |
Package Sizes | Typically 10 mg |
Format | Neat (undiluted) |
Expiry | Up to 2028-04-05 (lot dependent) |
Storage Requirements | 2-8°C, protected from air and light |
Regulatory Considerations
The purchase and use of Fenthion Sulfoxide-d6 may be subject to regulatory restrictions, and additional documentation may be required to meet relevant regulations . It is classified as a controlled product in some jurisdictions, which may result in additional handling fees and varied lead times for acquisition .
Users should be aware of these regulatory considerations when planning to incorporate Fenthion Sulfoxide-d6 into their research protocols.
Related Compounds in the Fenthion Metabolic Pathway
Fenthion and Its Major Metabolites
Fenthion Sulfoxide-d6 is a deuterated analog of fenthion sulfoxide, which is part of a larger metabolic pathway of the insecticide fenthion. Understanding the relationship between these compounds is essential for comprehensive research.
Compound | Molecular Weight (g/mol) | Role in Metabolic Pathway |
---|---|---|
Fenthion | 278.33 | Parent insecticide |
Fenthion Oxon | 262.3 | Oxygen analog metabolite |
Fenthion Sulfoxide | 294.3 | Oxidation metabolite |
Fenthion Sulfone | 310.3 | Further oxidation metabolite |
Fenthion Oxon Sulfoxide | 278.26 | Combined oxon and sulfoxide metabolite |
Fenthion Oxon Sulfone | 294.26 | Combined oxon and sulfone metabolite |
Each of these metabolites plays a specific role in the environmental fate and toxicological profile of fenthion .
Comparison with Other Deuterated Standards
Other deuterated standards used alongside Fenthion Sulfoxide-d6 in analytical methods include:
Deuterated Standard | Application |
---|---|
Fenthion-d6 | Parent compound internal standard |
Fenthion Sulfone-d6 | Internal standard for sulfone metabolite |
Dimethoate-d6 | Internal standard for other organophosphate analysis |
Linuron-d6 | Internal standard for pesticide analysis |
These standards are often used in combination to provide comprehensive coverage of the analytical method and ensure accurate quantification of all relevant compounds .
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